Part 1: The Rationale and Structure of the 1-(Oxolan-3-ylmethyl)piperidin-4-amine Scaffold
Part 1: The Rationale and Structure of the 1-(Oxolan-3-ylmethyl)piperidin-4-amine Scaffold
An In-Depth Technical Guide to 1-(Oxolan-3-ylmethyl)piperidin-4-amine: Synthesis, Characterization, and Applications
Executive Summary:
This technical guide provides a comprehensive overview of the chemical scaffold 1-(Oxolan-3-ylmethyl)piperidin-4-amine, a molecule of significant interest to researchers and professionals in drug development. This compound synergistically combines two key pharmacophores: the piperidine ring, a privileged structure in medicinal chemistry, and the oxolane (tetrahydrofuran) moiety, often used to optimize physicochemical properties. We will delve into the structural rationale, a detailed, field-proven synthetic protocol via reductive amination, robust analytical characterization methods, and the potential therapeutic applications of this versatile scaffold. This document is designed to serve as a practical and authoritative resource, bridging foundational chemistry with its application in modern drug discovery.
The Piperidine Moiety: A Privileged Scaffold in Medicinal Chemistry
The piperidine ring is a six-membered heterocyclic amine that is a cornerstone of pharmaceutical design.[1] Its prevalence stems from its ability to exist in a stable, low-energy chair conformation, providing a three-dimensional framework to which functional groups can be appended with precise stereochemical control.[2] This structural feature is integral to the architecture of numerous natural products, alkaloids, and approved therapeutic agents.[1] The nitrogen atom within the ring is typically basic, allowing for the formation of salts to improve solubility and bioavailability. Furthermore, piperidine derivatives have demonstrated a wide array of biological activities, including analgesic, anti-inflammatory, and central nervous system (CNS) effects, making them a versatile starting point for new drug candidates.[3][4]
The Oxolane (Tetrahydrofuran) Moiety: A Tool for Physicochemical Modulation
The oxolane, or tetrahydrofuran (THF), ring is frequently incorporated into molecular designs to enhance aqueous solubility and introduce a hydrogen bond acceptor (the ether oxygen). Its inclusion in the 1-(Oxolan-3-ylmethyl)piperidin-4-amine structure is a deliberate medicinal chemistry strategy to improve the "drug-likeness" of the molecule by balancing the lipophilicity of the piperidine core. This can lead to improved pharmacokinetic profiles, such as better absorption and distribution.
Structural Elucidation
The target molecule, 1-(Oxolan-3-ylmethyl)piperidin-4-amine, consists of a central piperidin-4-amine core. The nitrogen at the 1-position of the piperidine ring is substituted with a methyl group that is, in turn, attached to the 3-position of an oxolane ring.
Caption: Chemical structure of 1-(Oxolan-3-ylmethyl)piperidin-4-amine.
Part 2: Physicochemical Properties
A summary of the key computed physicochemical properties for 1-(Oxolan-3-ylmethyl)piperidin-4-amine is provided below. These values are essential for experimental design, including solvent selection, dosage calculations, and analytical method development.
| Property | Value |
| IUPAC Name | 1-(oxolan-3-ylmethyl)piperidin-4-amine |
| Molecular Formula | C10H20N2O |
| Molecular Weight | 184.28 g/mol |
| SMILES | C1CN(CC1N)CC2CCOC2 |
| InChI Key | YPFUQPADXJHEEC-UHFFFAOYSA-N |
| LogP (calculated) | 0.8 - 1.2 |
| Topological Polar Surface Area | 41.7 Ų |
| Hydrogen Bond Donors | 1 (from the amine) |
| Hydrogen Bond Acceptors | 3 (two nitrogens, one oxygen) |
Part 3: Synthesis and Purification
The most efficient and widely adopted method for synthesizing N-alkylated amines like the target molecule is reductive amination . This one-pot reaction is highly valued in pharmaceutical chemistry for its operational simplicity, high yields, and tolerance of a wide range of functional groups.[5]
Mechanism of Reductive Amination
The reaction proceeds in two main stages within a single pot:
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Imine/Iminium Ion Formation: The primary amine (piperidin-4-amine) performs a nucleophilic attack on the carbonyl carbon of the aldehyde (oxolan-3-carbaldehyde). This is followed by dehydration to form a Schiff base, or imine. Under the typically weak acidic conditions used, the imine nitrogen is protonated to form a highly electrophilic iminium ion.[6]
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Hydride Reduction: A mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), then delivers a hydride ion to the iminium carbon, reducing it to the final secondary amine product.[6][7] STAB is the reagent of choice because it is non-hygroscopic, mild enough not to reduce the starting aldehyde, and highly selective for the iminium ion.[5]
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. chemrevlett.com [chemrevlett.com]
- 3. tandfonline.com [tandfonline.com]
- 4. biomedpharmajournal.org [biomedpharmajournal.org]
- 5. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
